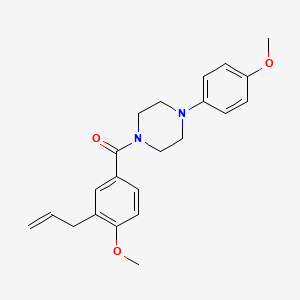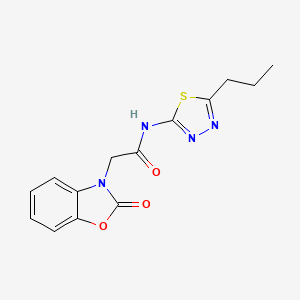![molecular formula C16H28N2O2 B4879150 N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)
N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine, also known as MPBD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPBD is a tertiary amine that belongs to the family of diamines and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is not well understood. However, it is believed that N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine acts as a nucleophilic catalyst in organic reactions. N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine has also been found to be a useful ligand in transition metal catalysis.
Biochemical and Physiological Effects:
N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is relatively non-toxic and has low cytotoxicity. N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine has also been found to be stable under physiological conditions, making it a potentially useful reagent in medicinal chemistry.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is its ease of synthesis and relatively low cost. N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is also a stable compound that can be stored for long periods of time. However, one of the limitations of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is that it has not been extensively studied for its biochemical and physiological effects. As a result, its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine. One area of interest is the development of new synthetic methods using N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine as a reagent. Another potential direction is the study of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine as a potential ligand in transition metal catalysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine, which could lead to its potential use in medicinal chemistry.
Synthesis Methods
The synthesis of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine involves the reaction of 3-methoxyphenol with 1,4-dibromobutane, followed by the reaction of the resulting product with N,N-dimethylpropane-1,3-diamine. The final product is obtained by purification through column chromatography. The synthesis of N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine has been found to be a useful reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles.
properties
IUPAC Name |
N-[4-(3-methoxyphenoxy)butyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-18(2)12-7-11-17-10-4-5-13-20-16-9-6-8-15(14-16)19-3/h6,8-9,14,17H,4-5,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUGGFSWBWGKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxyphenoxy)butyl]-N',N'-dimethylpropane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)
![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)

